Petroselaidic acid ethyl ester

Catalog No.
S3418432
CAS No.
34302-53-9
M.F
C20H38O2
M. Wt
310.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Petroselaidic acid ethyl ester

CAS Number

34302-53-9

Product Name

Petroselaidic acid ethyl ester

IUPAC Name

ethyl (E)-octadec-6-enoate

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h14-15H,3-13,16-19H2,1-2H3/b15-14+

InChI Key

IKUZCNYUCLNCKN-CCEZHUSRSA-N

SMILES

CCCCCCCCCCCC=CCCCCC(=O)OCC

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)OCC

Isomeric SMILES

CCCCCCCCCCC/C=C/CCCCC(=O)OCC

Petroselaidic acid ethyl ester (PAEE), also known as ethyl petroselinate or ethyl (6Z)-6-octadecenoate, is a fatty acid derivative. It is formed when petroselinic acid (a monounsaturated fatty acid) reacts with ethanol []. Petroselinic acid is found in small amounts in various vegetable oils, including coriander seed oil, evening primrose oil, and some nuts. PAEE is not naturally abundant and is typically synthesized for research purposes.

The scientific interest in PAEE stems from its structural similarity to other fatty acids with potential health effects. It shares a similar carbon chain length and degree of unsaturation with vaccenic acid, which has been linked to beneficial changes in blood lipid profiles.


Molecular Structure Analysis

PAEE has a linear structure consisting of 18 carbon atoms (octadecenoate) with a carboxylic acid group (COOH) at one end. A double bond exists between the 6th and 7th carbon atoms (cis configuration) and an ethyl ester group (CH3CH2O) is linked to the carboxylic acid group [].

The key features of PAEE's structure include:

  • Monounsaturated fatty acid: The presence of a single double bond can influence its biochemical properties compared to saturated or polyunsaturated fatty acids.
  • Cis configuration: The cis configuration of the double bond creates a bend in the molecule, potentially affecting its interaction with other molecules.
  • Ethyl ester group: This group makes PAEE more lipophilic (fat-soluble) compared to petroselinic acid, potentially affecting its absorption and transport within the body.

Chemical Reactions Analysis

Synthesis: PAEE can be synthesized through various methods, including:

  • Esterification: Reacting petroselinic acid with ethanol in the presence of an acid catalyst.

(C18:1Δ6-COOH) + CH3CH2OH --> (C18:1Δ6-COOCH2CH3) + H2O (Equation 1)

Decomposition: PAEE can undergo hydrolysis under acidic or basic conditions, breaking down into petroselinic acid and ethanol.

Other relevant reactions: Due to its fatty acid nature, PAEE might be involved in various biological reactions, including:

  • Incorporation into cellular membranes: PAEE's structure allows potential integration into cell membranes, potentially affecting membrane fluidity and function.
  • Substrate for enzymes: PAEE might act as a substrate for enzymes involved in fatty acid metabolism, although specific research on this aspect is lacking.

Physical And Chemical Properties Analysis

  • Melting point: Likely in the range of other fatty acid ethyl esters, typically around -20°C to 20°C.
  • Boiling point: Expected to be high due to its long carbon chain, potentially exceeding 300°C.
  • Solubility: More soluble in organic solvents like chloroform and hexane compared to water due to the presence of the ethyl ester group.
  • Stability: Likely to be relatively stable at room temperature under non-acidic or basic conditions.

The mechanism of action of PAEE remains unclear. While structurally similar to vaccenic acid, research on PAEE's specific effects in biological systems is limited. Future studies might explore its potential roles in:

  • Modulating blood lipid levels
  • Affecting cellular signaling pathways
  • Influencing gene expression
  • Flammability: Likely flammable due to the presence of a long hydrocarbon chain.
  • Reactivity: May react with strong acids or bases.
  • Toxicity: Data is lacking, but analogous fatty acid derivatives are generally considered to have low acute toxicity.

Anti-inflammatory properties

Studies suggest PAEE might possess anti-inflammatory properties. In vitro (meaning "in glass" or laboratory experiments) studies have shown that PAEE can suppress the production of inflammatory mediators in immune cells []. However, further research is needed to confirm these findings and understand the mechanisms at play.

Anti-cancer potential

Some in vitro studies suggest PAEE might have anti-cancer properties. These studies have shown that PAEE can induce cell death in various cancer cell lines [, ]. However, these are preliminary findings, and further research, including in vivo (meaning "in living organisms") studies, is necessary to understand the potential therapeutic effects of PAEE in cancer treatment.

XLogP3

8

Dates

Modify: 2023-08-19

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